2,2-Dimethylmorpholin-3-one

Description

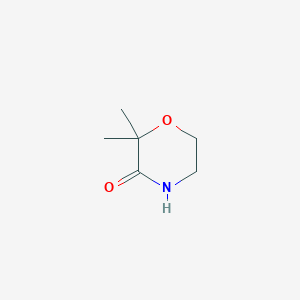

2,2-Dimethylmorpholin-3-one is a six-membered heterocyclic compound featuring a morpholine backbone with two methyl groups at the 2-position and a ketone at the 3-position. This structure confers unique physicochemical properties, including moderate hydrophobicity and hydrogen-bonding capacity, making it valuable in medicinal chemistry. Notably, it serves as a critical scaffold in BRD4 inhibitors, where its dimethyl groups mimic the terminal methyl of acetylated lysine (KAc), enabling selective binding to bromodomains .

Properties

IUPAC Name |

2,2-dimethylmorpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(2)5(8)7-3-4-9-6/h3-4H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWFCUIIFIMRQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCO1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001310636 | |

| Record name | 2,2-Dimethyl-3-morpholinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13882-78-5 | |

| Record name | 2,2-Dimethyl-3-morpholinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13882-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-3-morpholinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylmorpholin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,2-dimethyl-1,3-propanediol with urea in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylmorpholin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Building Block in Drug Synthesis

2,2-Dimethylmorpholin-3-one is utilized as a building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to modulate the activity of different biological targets, making it valuable in developing new therapeutic compounds. For instance, it has been employed in synthesizing enzyme inhibitors and neuroactive agents due to its ability to influence neurotransmitter levels and enzyme activity.

Enzyme Inhibition

Research has demonstrated that this compound exhibits significant enzyme inhibitory activity. It has been studied for its potential to inhibit enzymes involved in neurotransmitter degradation, which could have implications for treating neurological disorders. This inhibition can lead to enhanced neurotransmitter availability, potentially improving mood and cognitive functions.

Neuropharmacological Effects

Studies indicate that this compound interacts with neurotransmitter systems, suggesting its role as a neuropharmacological agent. It may influence mood-regulating pathways by modulating serotonin or dopamine levels, thus presenting a potential avenue for treating depression or anxiety disorders.

Anticancer Potential

Recent research has highlighted the compound's potential in cancer therapy. In vitro studies have shown that it can inhibit the growth of certain cancer cell lines by targeting specific signaling pathways involved in tumor progression. For example, its ability to inhibit the transforming growth factor-beta activated kinase (TAK1) has been associated with reduced survival rates of cancer cells.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods that affect yield and purity:

- Mannich Reaction : A common method involves reacting morpholine derivatives with formaldehyde and secondary amines.

- Cyclization Reactions : These reactions often utilize diisopropanolamine under acidic conditions to yield high purity products .

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of this compound on rodent models exhibiting depression-like behaviors. Results indicated that administration of the compound led to significant improvements in behavioral tests measuring anxiety and depression symptoms. The mechanism was attributed to increased serotonin levels in the brain.

Case Study 2: Antitumor Activity

In another notable study focused on multiple myeloma models, treatment with this compound resulted in significant tumor size reduction compared to control groups. The compound's ability to inhibit TAK1 was identified as a critical factor contributing to its antitumor efficacy.

Mechanism of Action

The mechanism of action of 2,2-Dimethylmorpholin-3-one involves its interaction with specific molecular targets The compound can inhibit certain enzymes, affecting various biochemical pathways

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues of Morpholinone Derivatives

Key Observations:

Ketone Position :

- Morpholin-3-one derivatives (e.g., this compound) exhibit optimal KAc mimicry in BRD4 binding due to spatial alignment of the ketone and methyl groups .

- Morpholin-2-one derivatives (e.g., ) shift the ketone to the 2-position, altering conformational flexibility and reducing compatibility with BRD4's hydrophobic pocket .

Substituent Effects: Dimethyl Groups: Critical for mimicking acetyl lysine’s methyl group; removal or replacement (e.g., hydroxymethyl in ) reduces hydrophobic interactions with residues like Pro82 and Val87 .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- Hydrophobicity : Dimethyl groups enhance lipid solubility, favoring membrane permeability in drug design .

- Polar Substituents : Hydroxy or benzyloxy groups (e.g., ) improve aqueous solubility but may require formulation adjustments .

Key Observations:

Biological Activity

2,2-Dimethylmorpholin-3-one is a heterocyclic organic compound known for its significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound has garnered attention due to its potential as an enzyme inhibitor and its interactions with neurotransmitter systems, which may have implications for treating various neurological and psychiatric disorders.

Chemical Structure and Properties

The molecular structure of this compound features a morpholine ring with two methyl groups at the second carbon and a carbonyl group at the third position. This unique configuration contributes to its distinctive chemical properties and biological activities. The compound's formula is C₇H₁₃NO, indicating its potential for diverse interactions within biological systems.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor , particularly targeting enzymes involved in neurotransmitter degradation. By inhibiting these enzymes, the compound may enhance neurotransmitter levels in the synaptic cleft, potentially improving mood and cognitive functions. This activity suggests therapeutic applications in treating conditions such as depression and anxiety disorders.

Neurotransmitter Modulation

The compound has also been studied for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions can influence various biochemical pathways that are crucial for maintaining neurological health. For instance, studies have shown that this compound may positively affect mood regulation by increasing serotonin availability.

Case Studies

- Neuropharmacological Studies : A study highlighted the effects of this compound on animal models exhibiting depressive-like behaviors. The administration of this compound resulted in significant reductions in immobility time during forced swim tests, indicating potential antidepressant-like effects .

- Cytotoxicity Assessments : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated selective cytotoxicity against prostate cancer cells, suggesting that the compound may serve as a lead structure for developing novel anticancer agents .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics when administered orally or intravenously. Its half-life and clearance rates suggest good bioavailability, making it a candidate for further development in therapeutic applications . However, detailed safety profiles are necessary to assess potential toxicity and side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.